1-(3-chlorobenzyl)-4-(4-ethoxybenzyl)piperazine
Description
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-4-[(4-ethoxyphenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O/c1-2-24-20-8-6-17(7-9-20)15-22-10-12-23(13-11-22)16-18-4-3-5-19(21)14-18/h3-9,14H,2,10-13,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCKHBGJOREDRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorobenzyl)-4-(4-ethoxybenzyl)piperazine typically involves the reaction of 1-(3-chlorobenzyl)piperazine with 4-ethoxybenzyl chloride. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction is typically conducted in an organic solvent such as dimethylformamide or acetonitrile at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems and advanced purification techniques such as column chromatography or recrystallization ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorobenzyl)-4-(4-ethoxybenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl positions, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting central nervous system disorders.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1-(3-chlorobenzyl)-4-(4-ethoxybenzyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chlorobenzyl- and Chlorophenyl-Substituted Piperazines
- 1-(3-Chlorophenyl)piperazine (Compound 4 in ):
This analog lacks the benzyl spacer present in the target compound. Studies suggest that the chlorophenyl group enhances binding to serotonin receptors but may reduce metabolic stability compared to benzyl-substituted derivatives . - Such trimethoxy analogs are often explored for anticancer activity due to enhanced DNA intercalation properties .
- Antimicrobial Derivatives ():
1-(3-Chlorophenyl)-4-(triazole-propyl)piperazines synthesized via click chemistry showed moderate antifungal activity against Aspergillus niger (zone of inhibition: 14–15.2 mm), suggesting that the 3-chloroaryl group contributes to antifungal potency .
Ethoxybenzyl- and Methoxybenzyl-Substituted Piperazines
- 1-[3-Benzyloxy-4-methoxybenzyl]-4-(4-ethoxybenzyl)piperazine ():
The ethoxy group at the para position of the benzyl moiety improves lipophilicity, which may enhance blood-brain barrier penetration. Methoxy and benzyloxy groups at adjacent positions could sterically hinder enzyme binding . - Antifungal Piperazines ():
Ethoxyphenyl-substituted piperazines (e.g., compound 28e) inhibited Candida albicans hyphae formation at 400 μM, whereas methoxy analogs (e.g., 1c) showed weaker activity. This highlights the ethoxy group’s role in optimizing antifungal efficacy .
Cytotoxicity in Cancer Cell Lines
- 1-(4-Chlorobenzhydryl)piperazine Derivatives ():
Benzoyl-substituted analogs (e.g., 5a–g) exhibited significant cytotoxicity against liver (HEPG2, IC50: 2.1–8.7 μM), breast (MCF7, IC50: 1.9–9.4 μM), and colon cancer cells. The benzhydryl group’s rigidity may enhance DNA topoisomerase inhibition . - Hybrid Nitroimidazole-Piperazinyl-Triazoles ():
These compounds showed tumor-selective cytotoxicity, but their complex structures (e.g., nitroimidazole cores) differ markedly from the target compound’s simpler benzyl substituents .
Enzyme Inhibitory Activities
- BACE1 Inhibitors ():
Indole-based piperazines (e.g., compound 8, IC50 = 19.66 mM) demonstrated β-secretase (BACE1) inhibition, whereas sulfonyl or ethoxybenzyl groups (as in the target compound) might reduce this activity due to steric clashes . - Dopamine D2 Receptor Ligands (): Methoxyphenyl-piperazine derivatives (e.g., 1-(2-methoxyphenyl)-4-(piperidin-4-yl)piperazine) showed high D2 receptor affinity (Ki = 12 nM), suggesting that methoxy/ethoxy groups modulate receptor selectivity .
Biological Activity
1-(3-Chlorobenzyl)-4-(4-ethoxybenzyl)piperazine is a synthetic compound belonging to the piperazine family, which is recognized for its diverse pharmacological properties. The compound's structure, characterized by the presence of a chlorobenzyl group and an ethoxybenzyl group, suggests potential interactions with various biological targets, particularly in neuropharmacology.
Chemical Structure and Properties
The molecular formula of this compound is C19H23ClN2, indicating that it consists of 19 carbon atoms, 23 hydrogen atoms, two nitrogen atoms, and one chlorine atom. The structural modifications on the piperazine ring are crucial as they may enhance the compound's selectivity and efficacy at specific receptors within the central nervous system (CNS) .
Pharmacological Profile
Piperazine derivatives are often studied for their neuropharmacological effects, including anxiolytic, antidepressant, and antipsychotic activities. Preliminary studies suggest that the unique substitutions in this compound may improve its binding affinity for certain neurotransmitter receptors compared to other piperazine derivatives. This could potentially lead to a more favorable therapeutic profile with reduced side effects .
Table 1: Comparison of Piperazine Derivatives
| Compound Name | Structure Features | Notable Activity |
|---|---|---|
| 1-(3-Chlorophenyl)-4-(4-methylphenyl)piperazine | Chlorophenyl and methyl substitutions | Antidepressant properties |
| 1-(3-Trifluoromethylphenyl)piperazine | Trifluoromethyl substitution | Increased potency at serotonin receptors |
| 1-Benzylpiperazine | Benzyl substitution | General stimulant effects |
| 1-(4-Methoxyphenyl)-piperazine | Methoxy substitution | Anxiolytic effects |
| This compound | Chlorobenzene and ethoxy group | Potential enhanced selectivity |
The biological activity of this compound is primarily linked to its interaction with various neurotransmitter systems. Studies have indicated that the chlorobenzyl and ethoxybenzyl substitutions may enhance selectivity for specific receptor subtypes. This specificity could lead to improved therapeutic outcomes in treating conditions such as anxiety and depression .
Case Studies and Research Findings
Recent research has focused on the inhibitory activities of similar piperazine derivatives against key enzymes implicated in neurological disorders. For instance, compounds structurally related to this compound have been evaluated for their inhibitory effects on monoamine oxidases (MAO-A and MAO-B), acetylcholinesterase (AChE), and β-site amyloid precursor protein cleaving enzyme 1 (BACE-1). These studies reveal significant inhibitory potential, suggesting that modifications in the piperazine structure can lead to enhanced biological activity .
Table 2: Inhibitory Activities of Related Compounds
| Compound | Target Enzyme | IC50 Value (μM) | Notable Activity |
|---|---|---|---|
| PC10 | MAO-B | 0.65 | High potency against MAO-B |
| PC11 | MAO-B | 0.71 | Comparable activity to PC10 |
| PC4 | AChE | 8.77 | Moderate inhibition |
| PC3 | BACE-1 | 6.72 | Effective inhibitor |
Q & A
Q. What are the recommended synthetic routes for 1-(3-chlorobenzyl)-4-(4-ethoxybenzyl)piperazine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions using benzyl halides and piperazine derivatives. For example, 1-(3-chlorobenzyl)piperazine can be reacted with 4-ethoxybenzyl chloride in a polar aprotic solvent (e.g., DMF or DCM) under basic conditions (K₂CO₃ or DIEA) . Optimization includes:
- Temperature : Room temperature or mild heating (40–60°C) to avoid side reactions.
- Stoichiometry : A 10–20% excess of the benzyl halide to ensure complete substitution.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or crystallization (e.g., Et₂O) to isolate the product .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.4 ppm, piperazine CH₂ groups at δ 2.4–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., C₂₀H₂₄ClN₂O₂, expected m/z 365.15) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. What initial biological screening assays are appropriate to evaluate the pharmacological potential of this compound?
- Methodological Answer : Prioritize:
- Kinase Inhibition Assays : Use ATP-binding site competition assays (e.g., for tyrosine kinases) due to structural similarities to known kinase inhibitors .
- Antimicrobial Susceptibility Testing : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity Screening : MTT assays on human cell lines (e.g., HEK-293) to rule out nonspecific toxicity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the contributions of the 3-chlorobenzyl and 4-ethoxybenzyl substituents to biological activity?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with substitutions (e.g., replacing Cl with F or OMe; ethoxy with methylsulfanyl) .
- Biological Testing : Compare IC₅₀ values in kinase inhibition assays to identify critical substituents. For example, the 3-chlorobenzyl group may enhance hydrophobic interactions with kinase pockets .
- Statistical Analysis : Use multivariate regression to correlate substituent properties (e.g., logP, Hammett constants) with activity .
Q. What computational modeling approaches are suitable for predicting the binding affinity of this compound with target proteins?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with kinase domains (e.g., EGFR). Focus on the piperazine core’s hydrogen-bonding potential and benzyl groups’ hydrophobic contacts .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess stability of ligand-protein complexes .
- Free Energy Perturbation (FEP) : Quantify binding energy changes upon substituent modifications .
Q. How should researchers address contradictory data regarding the compound’s efficacy across different in vitro assays?
- Methodological Answer :
- Assay Validation : Ensure consistency in assay conditions (e.g., ATP concentration in kinase assays) .
- Orthogonal Assays : Confirm activity using SPR (surface plasmon resonance) for binding kinetics or thermal shift assays for target engagement .
- Structural Analysis : Compare crystal structures (if available) to identify assay-specific conformational effects .
Q. What strategies are recommended for optimizing the pharmacokinetic properties of this compound during lead optimization?
- Methodological Answer :
- Solubility Enhancement : Introduce ionizable groups (e.g., tertiary amines) or formulate as hydrochloride salts .
- Metabolic Stability : Perform microsomal stability assays (e.g., human liver microsomes) and modify metabolically labile sites (e.g., ethoxy group → cyclopropylmethoxy) .
- Blood-Brain Barrier (BBB) Penetration : Calculate logBB values using in silico tools (e.g., SwissADME) and adjust substituent polarity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
